Glysperin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glysperin A is a natural product found in Bacteria with data available.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Glycerin A is widely utilized in the pharmaceutical industry due to its properties as a humectant, solvent, and lubricant. It serves multiple roles in drug formulations and therapeutic applications:

- Wound Healing : Glycerin is effective in treating burns and wounds due to its antimicrobial properties. Studies have shown that an 86% glycerin solution can reduce inflammation in wound areas .

- Intravenous Use : It is administered intravenously for patients with conditions such as meningitis and encephalitis to reduce intracranial pressure .

- Medication Formulation : Glycerin is a common ingredient in cough syrups, ointments, and lozenges. It enhances the moisture-retaining capabilities of topical preparations and serves as a filler in various formulations .

Case Study: Glycerin in Cluster Headache Treatment

A clinical trial involving 26 patients demonstrated the efficacy of glycerin injections for cluster headaches. Patients received doses of 0.55 mL, with significant improvements noted .

Cosmetic Applications

In the cosmetic industry, glycerin A is prized for its moisturizing properties:

- Moisturizer : Glycerin enhances the skin's ability to retain moisture, making it a key ingredient in skincare products. Research indicates that glycerin improves the structure of the stratum corneum and protects against irritants .

- Plasticizer : Studies show that glycerin can modify skin mechanics by increasing hysteresis, which indicates improved elasticity and moisture retention .

Data Table: Moisture Retention Characteristics

| Concentration (%) | Moisture Retention Capacity | Evaporation Rate |

|---|---|---|

| 60 | High | Low |

| 70 | Very High | Negligible |

| 80 | Extremely High | None |

Food Industry Applications

Glycerin A is also prevalent in food products:

- Humectant : It helps retain moisture in baked goods and confections, improving texture and shelf life .

- Sweetening Agent : Glycerin serves as a sweetener in various low-fat foods, enhancing flavor without adding excessive calories .

Case Study: Glycerin in Food Preservation

Research indicates that glycerin can be used to preserve plant materials during transport by maintaining moisture levels effectively .

Agricultural Applications

In agriculture, glycerin A finds use as a growth stimulant:

- Plant Growth Enhancer : Its ability to act as a penetrant for plant hormones enhances the effectiveness of growth regulators when applied to plants .

- Animal Care : Glycerin is used in veterinary products due to its soothing properties for animal skin conditions .

Data Table: Agricultural Applications

| Application Type | Description |

|---|---|

| Plant Hormone Vehicle | Enhances absorption of growth regulators |

| Veterinary Products | Used for skin treatments in animals |

Eigenschaften

CAS-Nummer |

78213-56-6 |

|---|---|

Molekularformel |

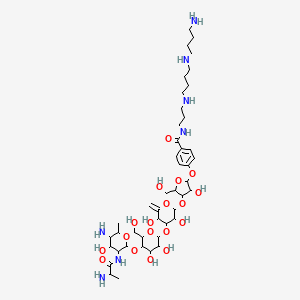

C44H75N7O18 |

Molekulargewicht |

990.1 g/mol |

IUPAC-Name |

4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide |

InChI |

InChI=1S/C44H75N7O18/c1-21(46)39(60)51-29-31(55)28(47)22(2)62-41(29)67-36-26(19-52)65-42(33(57)32(36)56)69-38-30(54)23(3)63-43(35(38)59)68-37-27(20-53)66-44(34(37)58)64-25-11-9-24(10-12-25)40(61)50-18-8-17-49-16-7-6-15-48-14-5-4-13-45/h9-12,21-22,26-38,41-44,48-49,52-59H,3-8,13-20,45-47H2,1-2H3,(H,50,61)(H,51,60) |

InChI-Schlüssel |

POXHWKVMCKMHBX-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N |

Synonyme |

glysperin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.